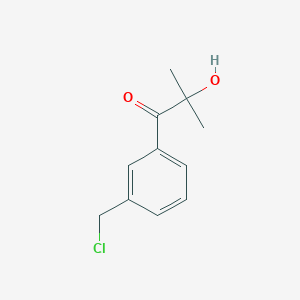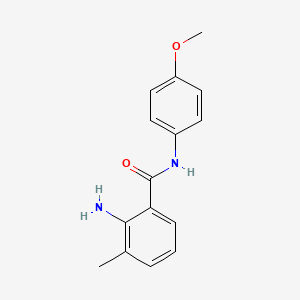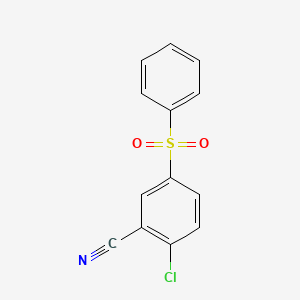![molecular formula C8H18N4O7S2 B8284373 2,3-Diamino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one dimethanesulfonate CAS No. 857035-95-1](/img/structure/B8284373.png)
2,3-Diamino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one dimethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diamino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one dimethanesulfonate is a synthetic compound primarily used in the cosmetic industry as a hair dye. It is known for its ability to impart color to hair through oxidative dyeing processes. The compound is recognized for its stability and effectiveness in hair dye formulations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diamino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one dimethanesulfonate involves multiple steps, starting from the basic pyrazolone structureThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and quality. The process involves the careful handling of reagents and intermediates to prevent contamination and ensure high yield. The final product is purified through crystallization or other separation techniques to achieve the required purity for cosmetic applications .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Diamino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction is crucial in the hair dyeing process, where the compound reacts with oxidizing agents to form colored products.
Reduction: Although less common, reduction reactions can modify the compound’s structure and properties.
Substitution: The amino and methosulfonate groups can participate in substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide is commonly used in the oxidative dyeing process.
Reducing Agents: Sodium borohydride can be used for reduction reactions.
Solvents: Water and alcohols are typical solvents used in these reactions
Major Products Formed
The major products formed from these reactions are various colored compounds that are used in hair dye formulations. These products are stable and provide long-lasting color to hair .
Aplicaciones Científicas De Investigación
2,3-Diamino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one dimethanesulfonate has several scientific research applications:
Chemistry: It is studied for its reactivity and potential to form new derivatives with unique properties.
Biology: Research focuses on its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigations are ongoing into its potential use in medical diagnostics and treatments.
Industry: Beyond cosmetics, it is explored for use in textiles and other materials requiring stable dyes
Mecanismo De Acción
The mechanism of action of 2,3-Diamino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one dimethanesulfonate in hair dyeing involves the oxidation of the compound to form colored intermediates that bind to the hair shaft. The molecular targets include the keratin proteins in hair, and the pathways involve the formation of covalent bonds between the dye molecules and the hair fibers .
Comparación Con Compuestos Similares
Similar Compounds
p-Phenylenediamine: Another common hair dye ingredient with similar oxidative properties.
Resorcinol: Used in combination with other dyes for hair coloring.
Hydroquinone: Known for its use in skin lightening but also has dyeing properties
Uniqueness
2,3-Diamino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one dimethanesulfonate is unique due to its specific structure that provides stability and effectiveness in hair dye formulations. Its ability to form strong covalent bonds with hair proteins ensures long-lasting color, making it a preferred choice in the cosmetic industry .
Propiedades
Número CAS |
857035-95-1 |
|---|---|
Fórmula molecular |
C8H18N4O7S2 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
6,7-diamino-2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-5-one;methanesulfonic acid |
InChI |
InChI=1S/C6H10N4O.2CH4O3S/c7-4-5(8)9-2-1-3-10(9)6(4)11;2*1-5(2,3)4/h1-3,7-8H2;2*1H3,(H,2,3,4) |
Clave InChI |
PFGOOGAEVIKREH-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)O.CS(=O)(=O)O.C1CN2C(=C(C(=O)N2C1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(4alpha)-1beta-Amino-7,7-dimethylbicyclo[2.2.1]heptane-2-one](/img/structure/B8284342.png)





